Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a methoxyphenyl group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with benzoyl chloride and 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters, amides, and ethers .
Scientific Research Applications
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . This mechanism is of interest in the development of skin-whitening agents and treatments for hyperpigmentation disorders .
Comparison with Similar Compounds
Ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 2-benzoyl-3-phenyl-3-oxopropanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 2-benzoyl-3-(4-hydroxyphenyl)-3-oxopropanoate: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Properties
CAS No. |
20365-00-8 |
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Molecular Formula |
C19H18O5 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
ethyl 2-benzoyl-3-(4-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C19H18O5/c1-3-24-19(22)16(17(20)13-7-5-4-6-8-13)18(21)14-9-11-15(23-2)12-10-14/h4-12,16H,3H2,1-2H3 |
InChI Key |
AXPVZEAVBHTNIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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